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molecular formula C10H11NO2 B3058516 methyl 2,3-dihydro-1H-indole-1-carboxylate CAS No. 89875-37-6

methyl 2,3-dihydro-1H-indole-1-carboxylate

Cat. No. B3058516
M. Wt: 177.2 g/mol
InChI Key: FAXJQPQXTRSDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831080B2

Procedure details

A mixture of indoline (11.97 g, 0.1 mol), methyl chloroformate (15.45 mL, 0.2 mol), triethylamine (40.4 g, 0.4 mol), and DMAP (0.5 g, 0.004 mol) in CH2Cl2 (100 mL) was stirred for 16 hours. The reaction mixture was quenched with water (10 mL). The reaction was extracted with CH2Cl2 (1×40 mL). The organic layer washed with water (1×50 mL), dried over anhydrous magnesium sulfate, filtered and the resultant filtrate was concentrated in vacuo to provide the title compound (17.6 g, 99%) which was used without further purification.
Quantity
11.97 g
Type
reactant
Reaction Step One
Quantity
15.45 mL
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.Cl[C:11]([O:13][CH3:14])=[O:12].C(N(CC)CC)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:14][O:13][C:11]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)=[O:12]

Inputs

Step One
Name
Quantity
11.97 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
15.45 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
40.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with CH2Cl2 (1×40 mL)
WASH
Type
WASH
Details
The organic layer washed with water (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)N1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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